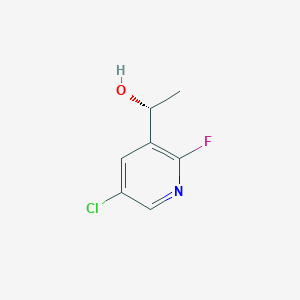

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZNQASFFDRGK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated and fluorinated at specific positions.

Chiral Reduction: The key step involves the reduction of the corresponding ketone to the chiral alcohol using a chiral catalyst or reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

Optimization: Reaction conditions are optimized for temperature, pressure, and solvent to maximize efficiency and minimize waste.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Corresponding ketone or aldehyde

Reduction: Corresponding alkane

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(5-Chloro-2-fluoro-3-pyridyl)ethanol is explored as a potential lead compound in drug development due to its ability to interact selectively with biological targets. The presence of halogen substituents can enhance the compound's pharmacokinetic properties, making it suitable for further optimization in therapeutic contexts.

Case Study : In a study focused on BCL6 inhibition, derivatives of halogenated pyridines were optimized to enhance their potency and selectivity. The modifications included altering substituents on the pyridine ring, which demonstrated improved interactions with the target protein, indicating the importance of structural diversity in medicinal applications .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its chiral nature allows for enantioselective synthesis, which is crucial in producing pharmaceuticals that require specific stereochemistry.

Synthesis Methods :

- Nucleophilic Aromatic Substitution : Commonly employed to introduce functional groups onto the pyridine ring.

- Grignard Reactions : Utilized for large-scale production, optimizing conditions to maximize yield .

Biological Research

In biological studies, this compound can be used as a probe to investigate the effects of halogenated pyridine derivatives on various biological systems. Its interactions with enzymes and receptors provide insights into the mechanisms of action of related compounds.

Biological Activity :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may act as a ligand for certain receptors, influencing critical signaling pathways .

Industrial Applications

In industrial settings, this compound can be utilized in producing specialty chemicals and materials. Its unique chemical properties are advantageous for developing advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol,” we compare it with structurally and functionally related compounds.

Structural Analogs

| Compound Name | Molecular Formula | Substituent Positions (Pyridine) | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₇H₇ClFNO | 5-Cl, 2-F, 3-pyridyl | 175.59 | Chiral ethanol group, halogenated pyridine |

| N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide | C₉H₁₀ClN₂ | 4-Cl (phenyl ring) | 196.65 | Cyanamide functional group, chiral ethyl linkage, aromatic chlorination |

| (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol* | C₇H₇ClFNO | 2-Cl, 5-F, 3-pyridyl | 175.59 | Positional isomer of the target compound; substituent arrangement differs |

| (1R)-1-[2-(3-Methylphenyl)-2H-tetrazol-5-yl]ethanol | C₁₀H₁₂N₄O | Tetrazole-phenyl hybrid | 220.23 | Tetrazole ring instead of pyridine; used in mGluR5 antagonist synthesis |

Note: Positional isomerism (Cl/F substitution pattern) significantly impacts electronic properties and biological activity.

Physicochemical and Spectral Properties

- However, halogenated pyridines typically show distinct NMR shifts for aromatic protons (δ 7.5–8.5 ppm) and ethanol-derived -OH signals (δ 1.5–2.5 ppm).

- N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide : Characterized by ¹H NMR (δ 1.55 ppm for CH₃, δ 4.85 ppm for NCH), IR (C≡N stretch ~2150 cm⁻¹), and HRMS .

- Mannich Base () : ¹H NMR showed coupling constants (J = 12 Hz for cyclohexyl protons), IR confirmed C=O (1710 cm⁻¹), and FAB-MS validated molecular weight .

Key Research Findings

Stereochemical Control: The (R)-configuration of the ethanol group in the target compound is critical for interactions with chiral biological targets, mirroring trends observed in cyanamide derivatives .

Process Scalability : Multi-step syntheses of related compounds (e.g., tetrazole derivatives in ) face challenges in scalability, suggesting a need for optimized routes for the target compound .

Biological Activity

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇ClFNO, with a molecular weight of approximately 173.59 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to influence biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of halogen atoms enhances lipophilicity and can improve binding affinity to target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased caspase-3 activation and cell cycle arrest at the G2/M phase .

Table 1: Summary of In Vitro Biological Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.1 | Apoptosis induction via caspase activation |

| Hs 578T | 7.24 | Cell cycle arrest |

Pharmacokinetics

Pharmacokinetic profiles have been established using various animal models. In studies involving PXB-mice, the compound showed favorable absorption characteristics and moderate plasma clearance rates. The half-life was noted to be approximately 1.2 hours following intravenous administration, indicating potential for sustained therapeutic effects when optimized for oral delivery .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (i.v.) | 1.2 hours |

| Clearance (mL/min/kg) | 23.4 |

| Volume of Distribution | 3.9 L/kg |

Structure-Activity Relationships (SAR)

The incorporation of halogen substituents has been shown to enhance the potency of related compounds. For example, modifications at the 5-position on the pyridine ring significantly affect both binding affinity and biological activity. A comparative analysis indicates that compounds with trifluoromethyl groups exhibit higher potency than their chloro counterparts .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of this compound in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors, correlating with in vitro findings .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of the compound using human liver microsomes. Results indicated that this compound had moderate metabolic turnover, suggesting potential for therapeutic use with minimal side effects from metabolites .

Q & A

Basic Questions

Q. What are the common synthetic routes for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol?

- Methodological Answer :

- Catalytic Hydrogenation : Industrial-scale synthesis often employs chiral catalysts (e.g., Ru-based) under hydrogen pressure to achieve high enantiomeric excess. Reaction conditions (temperature, solvent, catalyst loading) are optimized for yield and stereoselectivity .

- Hydrazine-Mediated Cyclization : A reflux setup with ethanol, hydrazine hydrate, and KOH (5 hours) is used, followed by acidification and crystallization. Reaction progress is monitored via TLC .

- Key Parameters :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | |

| Catalyst | Chiral Ru complexes |

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm the pyridyl and ethanol moieties. For example, the ethanol -OH proton appears as a singlet at ~1.5 ppm .

- IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and C-Cl/F vibrations (~700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]+) with <2 ppm error .

- Physical Properties :

| Property | Value (Reference) |

|---|---|

| Boiling Point | ~261.3°C (at 760 mmHg) |

| Density | 1.406 g/cm³ |

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Engineering Controls : Use chemical fume hoods to minimize inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-(BINAP) complexes to achieve >95% ee. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak® columns) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity compared to ethanol .

- Data Analysis :

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Ru-(S)-BINAP | 98 | 85 | |

| Unoptimized KOH | 75 | 60 |

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Parameter Comparison : Analyze differences in catalysts (e.g., Ru vs. Pd), reaction time, and purification methods. For example, catalytic hydrogenation yields ~85% vs. hydrazine-based methods at ~60% .

- Reproducibility : Standardize substrates (e.g., pyridyl precursor purity >99%) and reaction scales (e.g., 0.1 mmol vs. 10 mmol) .

Q. What advanced analytical methods detect trace impurities or stereochemical deviations?

- Methodological Answer :

- Chiral Chromatography : Use Chiralcel® OD-H columns with hexane:isopropanol (90:10) to separate enantiomers. Retention times correlate with ee .

- HRMS with MS/MS : Fragment ions (e.g., m/z 227.046 for the parent ion) identify halogenated byproducts .

- Case Study :

- A 2% impurity (m/z 245.052) was traced to incomplete fluorination; resolved by adjusting reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.